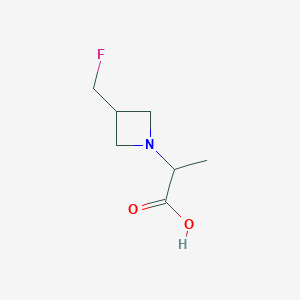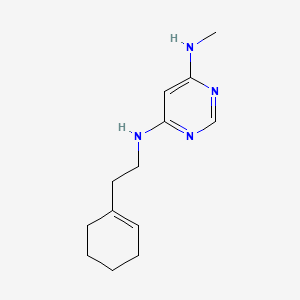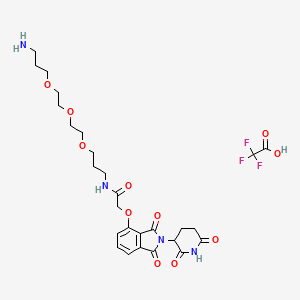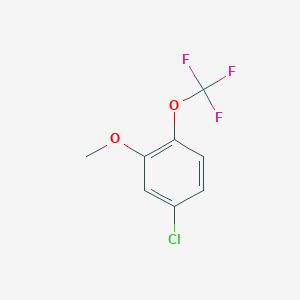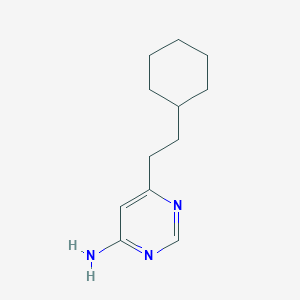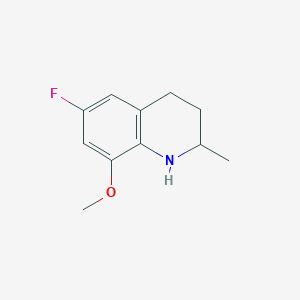
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
“6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline” is a compound that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . It is a white to yellowish crystalline low melting solid .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes a boron group from an organic compound, is a key step in the synthesis of these compounds . This process is often paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving “6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline” and similar compounds often involve transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is a common reaction involving these compounds .Wissenschaftliche Forschungsanwendungen
Crystal Engineering Insights
The molecule's involvement in crystal engineering is highlighted through its use in understanding the impact of fluorine substitution on molecular packing. Choudhury and Row (2006) synthesized compounds based on this motif, emphasizing the role of fluorine in influencing intermolecular interactions, such as C–F⋯F, C–H⋯F, and C–H⋯O, within crystal lattices. This study provides insights into the structural configurations and interactions enabled by the incorporation of organic fluorine, which is crucial for the design of materials with specific crystallographic properties (Choudhury & Row, 2006).
Synthesis and Resolution Processes
Significant research has focused on the synthesis and resolution of this molecule for various applications. Bálint et al. (2002) discussed its resolution in different solvents, offering a foundation for understanding its behavior in various chemical environments and proposing an economic resolution process that includes a racemization step. This process is crucial for the efficient production of enantiomerically pure compounds, which are valuable in pharmaceutical and chemical research (Bálint et al., 2002).
Application in Fluorescent Labeling and Bioanalysis
Hirano et al. (2004) identified a novel fluorophore derived from the molecule, demonstrating its potential for biomedical analysis due to its strong fluorescence, large Stokes' shift, and stability in various pH conditions. This characteristic makes it an excellent candidate for fluorescent labeling reagents, contributing significantly to bioanalytical applications where stable and reliable fluorescent markers are required (Hirano et al., 2004).
Photostability and Biological Activity
Matsumoto et al. (1992) investigated the photostability and biological activity of fluoroquinolones, including derivatives of 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. Their findings on how substituents at the 8 position affect the molecule's stability against UV irradiation and its antibacterial and cytotoxic activities provide valuable information for the development of safer and more effective antimicrobial agents (Matsumoto et al., 1992).
Zukünftige Richtungen
The future directions for “6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline” and similar compounds likely involve further exploration of their synthetic methodologies and applications in the synthesis of related heterocycles . Their interesting pharmaceutical and biological activities make them valuable in drug research and development .
Eigenschaften
IUPAC Name |
6-fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h5-7,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZKJZQSMTPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC(=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



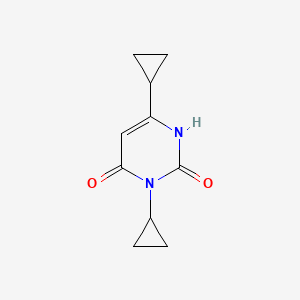
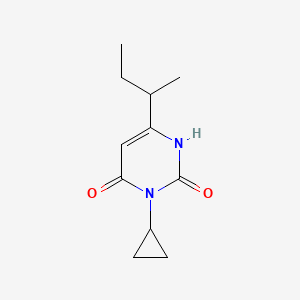
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1490402.png)
![6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490403.png)
![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1490406.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1490407.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1490410.png)
